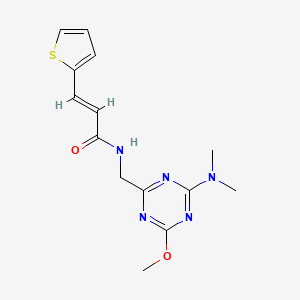

(E)-N-((4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl)methyl)-3-(thiophen-2-yl)acrylamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

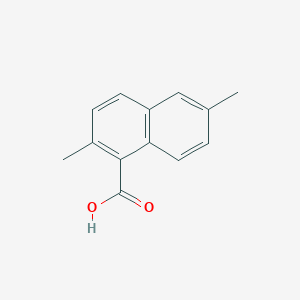

The compound is a complex organic molecule that contains several functional groups. It includes a triazine ring, which is a six-membered ring with three nitrogen atoms and three carbon atoms. The molecule also contains a thiophene ring, which is a five-membered ring with four carbon atoms and one sulfur atom . The presence of a dimethylamino group suggests that the compound might have basic properties .

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the triazine and thiophene rings would contribute to the rigidity of the molecule, while the dimethylamino group could potentially participate in hydrogen bonding .Chemical Reactions Analysis

The reactivity of this compound would depend on its molecular structure. The triazine ring is generally considered to be stable, but it can participate in reactions under certain conditions. The thiophene ring is aromatic and therefore relatively stable, but it can also undergo reactions such as halogenation and metalation .Scientific Research Applications

Corrosion Inhibition

(E)-N-((4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl)methyl)-3-(thiophen-2-yl)acrylamide has been explored in the context of corrosion inhibition. For example, Hu et al. (2016) synthesized benzothiazole derivatives to study their effectiveness against steel corrosion in acidic environments. They observed that these compounds provided enhanced stability and inhibition efficiencies, highlighting their potential as corrosion inhibitors (Hu et al., 2016).

Antimicrobial Activity

Another significant application is in the field of antimicrobial activity. Patel et al. (2012) synthesized a series of thiazolidinone derivatives, evaluating their effectiveness against a variety of bacterial and fungal strains. Their findings suggest potential applications in combating microbial infections (Patel et al., 2012).

Anti-Inflammatory and Analgesic Agents

In the medical field, this chemical has been used in synthesizing new compounds with potential anti-inflammatory and analgesic properties. Abu‐Hashem et al. (2020) created novel compounds derived from visnaginone and khellinone, which showed significant inhibitory activity on COX-2 enzymes and demonstrated analgesic and anti-inflammatory activities (Abu‐Hashem et al., 2020).

Synthesis of Novel Compounds

The versatility of this compound in synthesizing novel compounds has been a focus of several studies. For instance, Abdel‐Aziz et al. (2008) utilized this compound in creating new pyrazolo[1,5‐a]pyrimidine and 1,2,4‐triazolo[1,5‐a]pyrimidine derivatives, potentially useful in various scientific applications (Abdel‐Aziz et al., 2008).

Fluorescent Dyes with Large Stokes Shifts

Rihn et al. (2012) investigated the use of derivatives of this compound in the synthesis of fluorescent dyes. These dyes exhibited large Stokes shifts, which can be critical in applications like imaging and sensing (Rihn et al., 2012).

Antitumor Agents

Ferrer et al. (2002) explored the synthesis of isotopomers of pentamethylmelamine, an experimental anticancer agent, using this compound. Their work contributes to the development of potential new antitumor therapies (Ferrer et al., 2002).

Properties

IUPAC Name |

(E)-N-[[4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl]methyl]-3-thiophen-2-ylprop-2-enamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17N5O2S/c1-19(2)13-16-11(17-14(18-13)21-3)9-15-12(20)7-6-10-5-4-8-22-10/h4-8H,9H2,1-3H3,(H,15,20)/b7-6+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YKIKHNDUEUZVJW-VOTSOKGWSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=NC(=NC(=N1)CNC(=O)C=CC2=CC=CS2)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(C)C1=NC(=NC(=N1)CNC(=O)/C=C/C2=CC=CS2)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17N5O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

319.38 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[(4-chlorophenyl)methyl]-3-[(E)-2-(furan-2-yl)ethenyl]urea](/img/structure/B2503024.png)

![Ethyl 4-[[2-[[4-(2-methoxyphenyl)-5-[(thiophene-2-carbonylamino)methyl]-1,2,4-triazol-3-yl]sulfanyl]acetyl]amino]benzoate](/img/structure/B2503032.png)

![3-(9H-Fluoren-9-ylmethoxycarbonylamino)-1-[(2-methylpropan-2-yl)oxycarbonylamino]cyclobutane-1-carboxylic acid](/img/structure/B2503034.png)

![(4-Methylpiperazin-1-yl)-[4-[4-(trifluoromethyl)pyrimidin-2-yl]oxypiperidin-1-yl]methanone](/img/structure/B2503036.png)

![N-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)-7-methoxybenzofuran-2-carboxamide](/img/structure/B2503039.png)

![Ethyl 7,8-dimethyl-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylate](/img/structure/B2503040.png)

![5-chloro-2-(methylsulfanyl)-N-{[2-(1H-1,2,4-triazol-1-yl)pyridin-3-yl]methyl}pyrimidine-4-carboxamide](/img/structure/B2503045.png)